Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Paradigm Shift in Psychopharmacology
The latter half of the 20th century witnessed a revolution in the management of severe mental illnesses, largely driven by the discovery of novel psychotropic agents. Among these, compounds based on the dibenzothiazepine scaffold have carved a significant niche, fundamentally altering the therapeutic landscape for disorders like schizophrenia and bipolar disorder. This in-depth technical guide navigates the historical milestones, synthetic evolution, and pharmacological underpinnings of these remarkable bioactive molecules. We will delve into the core science that propelled these compounds from laboratory curiosities to cornerstone therapies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class.
The Dawn of the Atypicals: The Clozapine Story
The journey of dibenzothiazepine-based therapeutics is inextricably linked to the discovery of clozapine, the progenitor of the "atypical" antipsychotics.
From Tricyclic Antidepressants to a New Class of Neuroleptics
In the 1950s, the pharmaceutical landscape was abuzz with the exploration of tricyclic compounds, spurred by the success of the first tricyclic antidepressant, imipramine.[1] It was within this fertile ground of chemical exploration that Wander AG, a Swiss pharmaceutical company, synthesized a series of novel tricyclic compounds in 1958. Among them was a dibenzodiazepine derivative that would later be named clozapine.[1][2]
Initial preclinical studies revealed that clozapine exhibited neuroleptic-like properties, akin to the then-standard antipsychotic chlorpromazine.[1] However, a crucial difference emerged: clozapine did not induce catalepsy in animal models, a hallmark of the extrapyramidal side effects (EPS) that plagued the first-generation "typical" antipsychotics.[3] This finding was initially met with skepticism, as the prevailing dogma held that antipsychotic efficacy was intrinsically linked to the production of EPS.[4]
A Tumultuous Path to Clinical Acceptance
Despite promising early clinical results in the 1960s, clozapine's development was fraught with challenges.[1] A significant setback occurred in 1975 when a series of deaths from agranulocytosis (a severe drop in white blood cells) in Finland led to its withdrawal from the market in many countries.[1]
However, the psychiatric community, recognizing clozapine's unique efficacy in treatment-resistant schizophrenia, advocated for its re-evaluation.[5] A landmark study in 1988 demonstrated clozapine's superiority over typical antipsychotics in patients who had not responded to other treatments.[3] This pivotal trial, coupled with the implementation of a rigorous blood monitoring system to manage the risk of agranulocytosis, led to its reintroduction and eventual FDA approval in 1989 for treatment-resistant schizophrenia.[1][3] Clozapine's re-emergence marked a turning point, establishing the concept of "atypical" antipsychotic action: robust efficacy against both positive and negative symptoms of schizophrenia with a significantly lower risk of motor side effects.[5][6]
The Dibenzothiazepine Core: Synthesis and Chemical Exploration
The dibenzothiazepine scaffold, a tricyclic system with a central seven-membered thiazepine ring fused to two benzene rings, forms the structural foundation for a new generation of antipsychotics.[7] The synthesis of this core and its derivatives has been a subject of extensive research, with various strategies developed to achieve efficient and scalable production.
General Synthetic Strategies for the Dibenzothiazepine Core
A common and versatile approach to the dibenzothiazepine core involves the intramolecular cyclization of a 2-aminodiphenyl sulfide derivative. This can be achieved through several methods, including:
-
Ullmann Condensation followed by Cyclization: This classic method involves the copper-catalyzed reaction of a 2-halonitrobenzene with a thiosalicylic acid derivative, followed by reduction of the nitro group and subsequent cyclization.[2]
-
One-Pot Syntheses: More recent developments have focused on one-pot procedures to streamline the synthesis. For instance, the reaction of 2-(phenylthio)aniline with triphosgene followed by treatment with methanesulfonic acid provides the dibenzo[b,f][1][8]thiazepin-11(10H)-one core in high yield.
Synthesis of Key Dibenzothiazepine-Based Drugs
Quetiapine: A widely prescribed atypical antipsychotic, quetiapine is a dibenzothiazepine derivative.[9] Its synthesis typically starts from dibenzo[b,f][1][8]thiazepin-11(10H)-one. This intermediate is chlorinated, often with phosphoryl chloride, to yield the corresponding 11-chloro derivative. Subsequent nucleophilic substitution with 1-(2-hydroxyethoxy)ethylpiperazine affords quetiapine.[10]
Experimental Protocol: One-Pot Synthesis of Dibenzo[b,f][1][8]thiazepin-11[10H]-one
-
Reaction Setup: In a round-bottom flask, dissolve triphosgene (14.6 g, 0.099 mol) in toluene (100 mL) and cool the mixture to -10 to 0°C.
-
Addition of Starting Material: Slowly add a solution of 2-(phenylthio)aniline (20 g, 0.049 mol) in toluene (200 mL) to the cooled triphosgene solution over a period of approximately 3 hours, maintaining the temperature between -10 and 0°C.
-
Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for about 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add a 10% aqueous solution of sodium bicarbonate (10 g in 100 mL of water) to the reaction mixture and stir for 2 hours.
-
Extraction and Concentration: Separate the organic layer, wash it with water (60 mL), and then distill off the solvent from the organic layer under vacuum at a temperature below 65°C.
-
Cyclization: Add methanesulfonic acid (60 g) to the residue.
-
Heating and Precipitation: Heat the reaction mass to 100-105°C and maintain this temperature until the reaction is complete, as monitored by TLC.
-
Isolation: Cool the reaction mass to 25-30°C and slowly add pre-cooled water (180 mL) to precipitate the solid product.
-
Filtration and Drying: Isolate the solid by filtration, wash with water (20 mL) followed by acetone (20 mL), and dry the solid at 55-60°C to afford the desired dibenzo[b,f][1][8]thiazepin-11[10H]-one.
Olanzapine: While structurally a thienobenzodiazepine, olanzapine shares a similar tricyclic core and mechanism of action with the dibenzothiazepines. Its synthesis often involves the reaction of a thienobenzodiazepine intermediate with N-methylpiperazine.[11][12] Modern, more environmentally friendly methods utilize microwave irradiation to accelerate the reaction.[13]
Experimental Protocol: Microwave-Assisted Synthesis of Olanzapine [13]
-
Reaction Mixture: In a microwave-safe test tube equipped with a magnetic stirrer, combine N-desmethylolanzapine (DOLA) (90 mg, 0.3 mmol, 1 equivalent), methyl iodide (28 μL, 0.45 mmol, 1.5 equivalents), potassium carbonate (124 mg, 0.9 mmol, 3 equivalents), a phase-transfer catalyst (e.g., CTAB or TEBA, 0.03 mmol, 0.1 equivalent), and a solvent (e.g., DMF, 2 mL).
-
Microwave Irradiation: Subject the mixture to microwave irradiation for 1-2 minutes.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an appropriate work-up procedure (e.g., extraction and washing) followed by purification (e.g., crystallization or chromatography) to yield olanzapine.
Structure-Activity Relationships (SAR) and the Logic of Molecular Design
The development of dibenzothiazepine-based drugs has been guided by a deep understanding of their structure-activity relationships (SAR). Medicinal chemists have systematically modified the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[14][15]
Key Structural Features and Their Impact on Activity
-
The Tricyclic Core: The "butterfly" conformation of the dibenzothiazepine ring system is crucial for its interaction with target receptors.[1]
-
The Piperazine Moiety: The N-alkylpiperazine side chain is a common feature in many antipsychotics. The nature of the alkyl substituent can significantly influence receptor affinity and selectivity.
-
Substituents on the Aromatic Rings: The position and nature of substituents on the benzene rings can modulate lipophilicity, metabolic stability, and receptor binding.[16] For example, the chlorine atom in clozapine is important for its activity.
The Role of Bioisosterism in Drug Optimization
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, has been a powerful tool in the optimization of dibenzothiazepine-based compounds.[17] This strategy allows for the fine-tuning of a molecule's properties to enhance efficacy and reduce side effects. For instance, replacing a hydrogen atom with a fluorine atom can improve metabolic stability and brain penetration.[17]
Mechanism of Action: Targeting Dopamine and Serotonin Pathways
The therapeutic effects of dibenzothiazepine-based antipsychotics are primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain.[18]
The Dopamine and Serotonin Hypotheses of Schizophrenia
The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopamine in the mesolimbic pathway is responsible for the positive symptoms (e.g., hallucinations, delusions).[18] Conversely, a deficit of dopamine in the mesocortical pathway is thought to contribute to the negative and cognitive symptoms.[18]
The "serotonin hypothesis" suggests that dysfunction in the serotonin system, particularly involving the 5-HT2A receptor, also plays a significant role in the pathophysiology of schizophrenia.[19]
Receptor Binding Profile of Atypical Antipsychotics
Dibenzothiazepine-based drugs like quetiapine and the structurally related olanzapine are characterized by their "atypical" receptor binding profile:
This high 5-HT2A/D2 affinity ratio is a key differentiator from typical antipsychotics, which are potent D2 receptor antagonists. The blockade of 5-HT2A receptors is believed to increase dopamine release in the prefrontal cortex, potentially alleviating negative symptoms, and to reduce the risk of extrapyramidal side effects.[20]
dot
digraph "Dopamine_Serotonin_Crosstalk" {
graph [fontname="Arial", fontsize=12, label="Simplified Dopamine and Serotonin Receptor Crosstalk in Psychosis", labelloc=t, labeljust=c, pad="0.5"];
node [fontname="Arial", fontsize=10, shape=box, style=rounded, width=1.5, height=0.75];
edge [fontname="Arial", fontsize=9];
// Nodes
D2R [label="Dopamine D2\nReceptor", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
HT2AR [label="Serotonin 5-HT2A\nReceptor", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
Gi [label="Gi Protein", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
Gq [label="Gq Protein", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
AC [label="Adenylyl\nCyclase", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
PLC [label="Phospholipase C", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
cAMP [label="↓ cAMP", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
IP3_DAG [label="↑ IP3 & DAG", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
Psychosis [label="Psychotic\nSymptoms", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Dibenzothiazepine [label="Dibenzothiazepine\nAntipsychotics", shape=invhouse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
// Edges
D2R -> Gi [label="Activates"];
HT2AR -> Gq [label="Activates"];
Gi -> AC [label="Inhibits", style=dashed, arrowhead=tee];
Gq -> PLC [label="Activates"];
AC -> cAMP;
PLC -> IP3_DAG;
D2R -> Psychosis [label="Hyperactivity\nContributes to", color="#4285F4"];
HT2AR -> Psychosis [label="Dysregulation\nContributes to", color="#EA4335"];
Dibenzothiazepine -> D2R [label="Antagonizes", color="#4285F4", style=dashed, arrowhead=tee];
Dibenzothiazepine -> HT2AR [label="Antagonizes", color="#EA4335", style=dashed, arrowhead=tee];
HT2AR -> D2R [label="Heteromerization &\nCrosstalk Modulates\nD2R Signaling", style=dotted, dir=both];
}
Dopamine and Serotonin Receptor Crosstalk
Biological Evaluation: From In Vitro Assays to In Vivo Models
The discovery and development of dibenzothiazepine-based antipsychotics rely on a cascade of biological assays to characterize their activity and predict their clinical efficacy.
In Vitro Receptor Binding and Functional Assays
-
Receptor Binding Assays: These assays are fundamental for determining the affinity of a compound for its target receptors. Radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the receptor, are a classic method.[20][21]
-
Functional Assays: These assays measure the downstream cellular response following receptor activation or blockade. For D2 receptors, which are Gi-coupled, this often involves measuring changes in cyclic AMP (cAMP) levels. For 5-HT2A receptors, which are Gq-coupled, functional assays typically measure the production of inositol phosphates (IP) or the mobilization of intracellular calcium.[21]
Experimental Workflow: In Vitro Functional Assay for 5-HT2A Receptor Antagonism
-
Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Cell Plating: Plate the cells in a suitable microplate format.
-
Compound Incubation: Incubate the cells with various concentrations of the test compound (potential antagonist) or a reference antagonist (e.g., risperidone).
-
Agonist Stimulation: Add a fixed concentration of a 5-HT2A receptor agonist (e.g., serotonin) to stimulate the production of inositol phosphates (IP).
-
Measurement of IP Production: Utilize a commercially available kit (e.g., an HTRF-based assay) to measure the levels of IP produced in each well.
-
Data Analysis: Plot the concentration of the test compound against the inhibition of IP production to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the agonist-induced response.
In Vivo Animal Models of Antipsychotic Activity
Animal models are essential for evaluating the in vivo efficacy and side-effect profile of potential antipsychotic drugs.
-
Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine release, leading to hyperactivity in rodents. The ability of a test compound to reverse this hyperactivity is a predictor of its antipsychotic potential.[22][23][24]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. This process is deficient in individuals with schizophrenia. The ability of a drug to restore PPI in animal models with induced deficits is a strong indicator of its potential antipsychotic efficacy.[4][5][6][8][25]
Experimental Workflow: Prepulse Inhibition (PPI) in Rodents [4][5][6][8][25]
-
Apparatus: Place the rodent in a startle chamber equipped with a sensor to detect the startle response and a speaker to deliver auditory stimuli.
-
Acclimation: Allow the animal to acclimate to the chamber for a set period (e.g., 5 minutes) with background white noise.
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75 dB) is presented to ensure it does not elicit a startle response on its own.
-
Prepulse-plus-pulse trials: The weak prepulse is presented shortly before the loud pulse.
-
Measurement: The startle response (amplitude of the flinch) is measured for each trial.
-
Calculation of PPI: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials:
%PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Drug Testing: To test the efficacy of a compound, it is administered to the animal before the PPI test session, and the results are compared to a vehicle-treated control group.
dot
digraph "Drug_Discovery_Workflow" {
graph [fontname="Arial", fontsize=12, label="Drug Discovery and Development Workflow for Dibenzothiazepine-Based Compounds", labelloc=t, labeljust=c, pad="0.5"];
node [fontname="Arial", fontsize=10, shape=box, style=rounded];
edge [fontname="Arial", fontsize=9];
// Nodes
Lead_ID [label="Lead Identification\n(Dibenzothiazepine Scaffold)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
SAR [label="SAR & Bioisosterism\n(Chemical Modification)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
In_Vitro [label="In Vitro Evaluation", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
In_Vivo [label="In Vivo Evaluation", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
Clinical_Trials [label="Clinical Trials", shape=cds, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];
Binding_Assay [label="Receptor Binding Assays\n(D2, 5-HT2A, etc.)", shape=note, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
Functional_Assay [label="Functional Assays\n(cAMP, Calcium Flux)", shape=note, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
Amphetamine_Model [label="Amphetamine-Induced\nHyperlocomotion", shape=note, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
PPI_Model [label="Prepulse Inhibition (PPI)", shape=note, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
// Edges
Lead_ID -> SAR;
SAR -> In_Vitro;
In_Vitro -> Binding_Assay;
In_Vitro -> Functional_Assay;
In_Vitro -> In_Vivo [label="Promising\nCandidates"];
In_Vivo -> Amphetamine_Model;
In_Vivo -> PPI_Model;
In_Vivo -> Clinical_Trials [label="Lead\nCompound"];
}
Drug Discovery Workflow
Conclusion: An Enduring Legacy and Future Directions
The discovery and development of dibenzothiazepine-based bioactive compounds represent a triumph of medicinal chemistry and a testament to the power of rational drug design. From the serendipitous discovery of clozapine to the refinement of second-generation agents like quetiapine, this class of molecules has profoundly impacted the lives of individuals with severe mental illness.
The journey, however, is far from over. Ongoing research continues to explore the nuances of their mechanism of action, with a focus on the intricate crosstalk between dopamine and serotonin pathways and the potential for biased agonism.[26][27] The development of novel synthetic methodologies aims to improve efficiency and reduce the environmental impact of manufacturing.[1][9] Furthermore, the exploration of the dibenzothiazepine scaffold for other therapeutic indications, such as neurodegenerative diseases and pain, holds exciting promise for the future.[28] The legacy of the dibenzothiazepines serves as a powerful reminder of the enduring quest for safer and more effective treatments for complex brain disorders.
References
-
Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. IMPReSS - Mousephenotype.org. Available from: [Link].
-
Testing Prepulse Inhibition of Acoustic Startle in Rodents. PubMed. Available from: [Link].
-
Pre-Pulse Inhibition Startle Protocol. Med Associates Inc. Available from: [Link].
-
Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. PMC. Available from: [Link].
-
FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Dr. Reddys Laboratories. Available from: [Link].
-
Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs. PMC. Available from: [Link].
-
Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP-HPLC and Other Analytical Techniques: A Review. Chemical Methodologies. Available from: [Link].
-
Pre-pulse Inhibition. Augusta University. Available from: [Link].
-
Synthesis, evaluation of drug delivery potential, and the quantum chemical investigation on a molecular imprinted polymer for quetiapine antipsychotic; a joint experimental and density functional theory study. Frontiers. Available from: [Link].
-
Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Protocols.io. Available from: [Link].
-
Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Available from: [Link].
-
IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Rasayan Journal of Chemistry. Available from: [Link].
- Methods of synthesizing olanzapine. Google Patents.
-
Functional assays for D2AAK4 at D2 and 5-HT2A receptors. ResearchGate. Available from: [Link].
-
New approach to psychosis treatment could target multiple nervous system receptors. American Association for the Advancement of Science. Available from: [Link].
-
Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. ScienceDirect. Available from: [Link].
-
New Synthetic Route for the Synthesis of Dibenzo[b,e][1][8]diazepines. JOCPR. Available from: [Link].
-
The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines. PMC. Available from: [Link].
-
Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Available from: [Link].
-
Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. PMC. Available from: [Link].
-
Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. PMC. Available from: [Link].
-
Classics in Chemical Neuroscience: Clozapine. ACS Publications. Available from: [Link].
-
Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. PubMed. Available from: [Link].
-
Synthesis and Evaluation of Clozapine and its Related Compounds. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link].
- Olanzapine synthesis method. Google Patents.
-
Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions. Scirp.org. Available from: [Link].
-
Amphetamine induced hyperlocomotion. b-neuro. Available from: [Link].
-
NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech. Available from: [Link].
-
Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. PMC. Available from: [Link].
-
Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chem Rev Lett. Available from: [Link].
-
The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PMC. Available from: [Link].
-
Synthesis and antibacterial activities of new dibenzothiazepine derivatives. ResearchGate. Available from: [Link].
-
Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions. Semantic Scholar. Available from: [Link].
-
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. Available from: [Link].
-
What is the role of bioisosterism in drug design?. Patsnap Synapse. Available from: [Link].
-
Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. PNAS. Available from: [Link].
-
G Protein-Coupled Receptors in Major Psychiatric Disorders. PMC. Available from: [Link].
-
Involvement of the Expression of G Protein-Coupled Receptors in Schizophrenia. MDPI. Available from: [Link].
- Process for the purification of olanzapine. Google Patents.
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. Available from: [Link].
-
Bioisosterism. Drug Design Org. Available from: [Link].
-
The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. University of Hertfordshire Research Profiles. Available from: [Link].
-
Amphetamine induced a paradoxical calming effect on locomotor activity.... ResearchGate. Available from: [Link].
-
5-HT2A Serotonin Receptor Assay. Innoprot. Available from: [Link].
-
(PDF) Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regression. ResearchGate. Available from: [Link].
-
The role of bioisosterism in modern drug design: Current applications and challenges. Preprints.org. Available from: [Link].
-
Novel Therapeutic GPCRs for Psychiatric Disorders. Semantic Scholar. Available from: [Link].
Sources